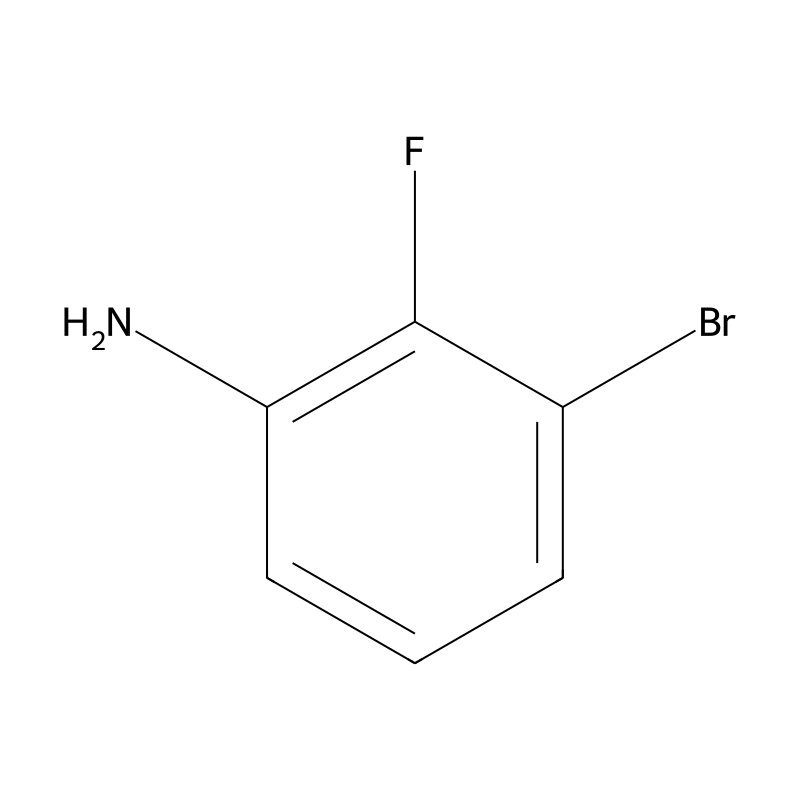3-Bromo-2-fluoroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
-Bromo-2-fluoroaniline can be synthesized through various methods, including:
- Diazotization of 2-bromo-3-fluoroacetanilide followed by treatment with copper(I) bromide [].
- Sandmeyer reaction of 2-bromo-3-fluoroaniline with sodium nitrite and copper(I) chloride [].
- Direct fluorination of 3-bromoaniline using various fluorinating agents [].
These methods offer different advantages and disadvantages in terms of yield, reaction time, and ease of execution. The choice of method often depends on the specific needs and resources available in the research setting.
Applications:
The primary application of 3-bromo-2-fluoroaniline in scientific research lies in the synthesis of more complex molecules, particularly:
- Heterotricyclic carboxamides: These molecules act as agonists for RIG-1, a protein involved in the immune response against viral infections. Studies have shown that 3-bromo-2-fluoroaniline derivatives can be used to develop potential drugs for treating various cell proliferation disorders, including cancer [].
- Other bioactive molecules: 3-Bromo-2-fluoroaniline can also serve as a building block for the synthesis of various other bioactive molecules with potential applications in medicinal chemistry and drug discovery [].
Additional Research:
Ongoing research explores the potential of 3-bromo-2-fluoroaniline derivatives in various fields, including:
3-Bromo-2-fluoroaniline is an organic compound with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol. It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 2-position of the aniline structure. This compound is primarily utilized in various chemical syntheses, including the production of boronic acid derivatives, which are significant in medicinal chemistry and material science .
Currently, there is no scientific research readily available describing a specific mechanism of action for 3-bromo-2-fluoroaniline itself. However, its significance lies in its potential use as a precursor for the synthesis of more complex molecules with targeted mechanisms of action. For instance, research suggests its application in the development of RIG-1 agonists, which are molecules that activate a specific immune signaling pathway to potentially treat cell proliferation disorders [].
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
- Reduction Reactions: It can be reduced to form different amines or other functional groups.
- Coupling Reactions: It serves as a coupling partner in reactions such as Suzuki coupling to form biaryl compounds.
The synthesis of 3-bromo-2-fluoroaniline typically involves reducing 3-bromo-2-fluoronitrobenzene using tin(II) chloride in dioxane under acidic conditions, followed by purification steps .
3-Bromo-2-fluoroaniline exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes such as CYP1A2. This property suggests potential applications in pharmacology, particularly in drug metabolism studies . Additionally, it has been investigated for its effects on various biological systems, contributing to its role as a building block in pharmaceutical research.
The synthesis of 3-bromo-2-fluoroaniline can be achieved through several methods:
- Reduction of 3-Bromo-2-Fluoronitrobenzene:
- Alternative Methods:
- Other synthetic routes may involve different halogenated anilines or variations in reducing agents.
3-Bromo-2-fluoroaniline finds applications in various fields:
- Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Acts as a precursor for functional materials and polymers.
- Research: Utilized in studies involving enzyme inhibition and drug interactions .
Several compounds share structural similarities with 3-bromo-2-fluoroaniline. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-Bromo-5-fluorobenzene-1,2-diamine | 0.90 | Contains two amine groups; different substitution pattern. |
| 5-Bromo-3-fluorobenzene-1,2-diamine | 0.88 | Different position of bromine and fluorine; used in similar applications. |
| 4-Amino-3-fluorophenyl boronic acid | 0.85 | A derivative used extensively in cross-coupling reactions. |
| 4-Fluoroaniline | 0.80 | Lacks bromine; simpler structure with distinct properties. |
These compounds highlight the unique positioning and functional groups present in 3-bromo-2-fluoroaniline, making it particularly valuable for specific chemical transformations and biological interactions .
XLogP3
GHS Hazard Statements
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








